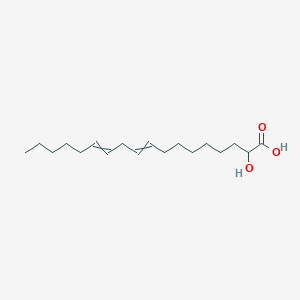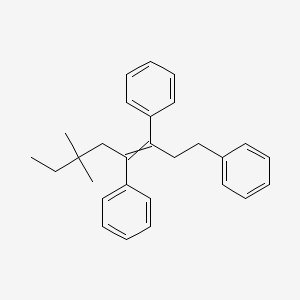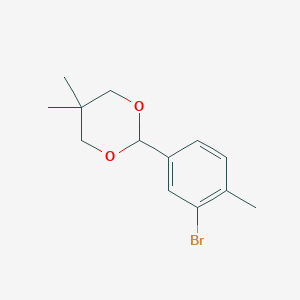
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as two methyl groups attached to the dioxane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a brominated phenyl derivative and a dioxane precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups, into the molecule.
科学研究应用
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms. It may serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism by which 1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- exerts its effects depends on its interactions with specific molecular targets These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of its targets through various pathways
相似化合物的比较
Similar Compounds
1,3-Dioxane, 2-(4-bromophenyl)-5,5-dimethyl-: This compound is similar in structure but lacks the methyl group on the phenyl ring. Its chemical properties and reactivity may differ due to this structural variation.
1,3-Dioxane, 2-(3-chloro-4-methylphenyl)-5,5-dimethyl-: The presence of a chlorine atom instead of a bromine atom can lead to differences in reactivity and applications.
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-4,4-dimethyl-: The position of the methyl groups on the dioxane ring can influence the compound’s chemical behavior and interactions.
Uniqueness
1,3-Dioxane, 2-(3-bromo-4-methylphenyl)-5,5-dimethyl- stands out due to its specific combination of functional groups and structural features. The presence of both bromine and methyl groups on the phenyl ring, along with the dimethyl substitution on the dioxane ring, imparts unique chemical properties that make it valuable for various applications. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, highlighting its potential for specialized uses in research and industry.
属性
CAS 编号 |
675824-20-1 |
|---|---|
分子式 |
C13H17BrO2 |
分子量 |
285.18 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methylphenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H17BrO2/c1-9-4-5-10(6-11(9)14)12-15-7-13(2,3)8-16-12/h4-6,12H,7-8H2,1-3H3 |
InChI 键 |
SFVLEEHWXCNEMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2OCC(CO2)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


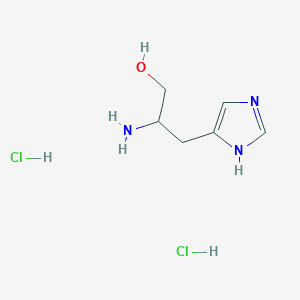
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
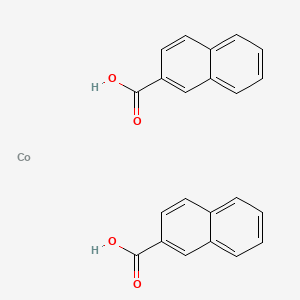
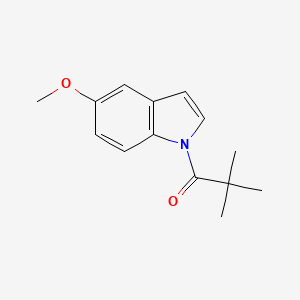

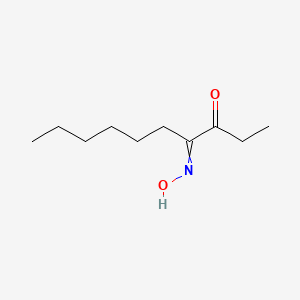
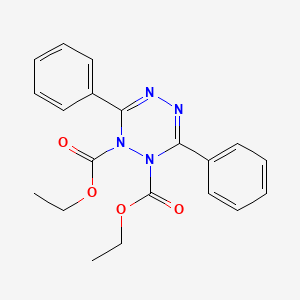

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
